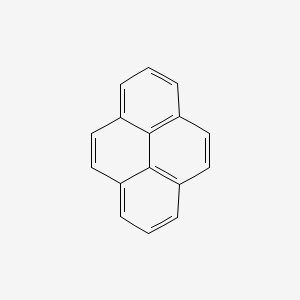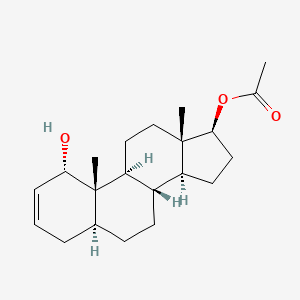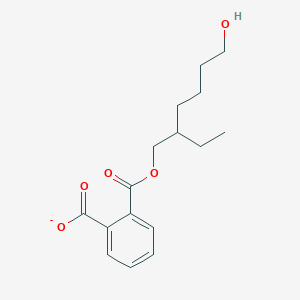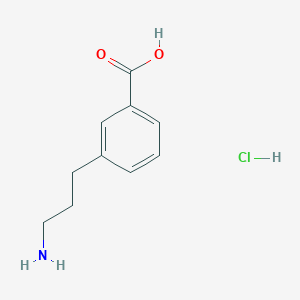
Boceprevir Metabolite M4-d9
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Boceprevir Metabolite M4-d9 is a deuterated analog of Boceprevir, a protease inhibitor used in the treatment of Hepatitis C virus infection. This compound is specifically designed to enhance the pharmacokinetic properties of Boceprevir by incorporating deuterium atoms, which can lead to improved metabolic stability and reduced systemic clearance .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Boceprevir Metabolite M4-d9 involves the incorporation of deuterium atoms into the molecular structure of Boceprevir. The synthetic route typically starts with the formation of deuterated intermediates, followed by their incorporation into the Boceprevir scaffold. One common method involves the use of deuterated reagents such as deuterated trimethylacetaldehyde .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high isotopic purity and yield. The use of specialized equipment and techniques for handling deuterated compounds is essential to maintain the integrity of the product .
化学反応の分析
Types of Reactions: Boceprevir Metabolite M4-d9 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized metabolites.
Reduction: Reduction reactions can be employed to modify specific functional groups within the molecule.
Substitution: Substitution reactions can be used to replace certain atoms or groups within the molecule with deuterium atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Deuterated reagents like deuterated trimethylacetaldehyde are used for substitution reactions.
科学的研究の応用
Boceprevir Metabolite M4-d9 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study metabolic pathways and reaction mechanisms.
Biology: Employed in biological studies to investigate the metabolic stability and pharmacokinetics of deuterated compounds.
Medicine: Utilized in the development of antiviral therapies, particularly for Hepatitis C virus and potentially for other viral infections such as SARS-CoV-2.
作用機序
Boceprevir Metabolite M4-d9 exerts its effects by inhibiting the NS3/4A protease enzyme of the Hepatitis C virus. This enzyme is crucial for viral replication, as it cleaves the viral polyprotein into mature proteins necessary for the virus’s life cycle. By inhibiting this enzyme, this compound effectively halts viral replication and reduces the viral load in infected individuals .
類似化合物との比較
Boceprevir: The parent compound, used as a protease inhibitor for Hepatitis C virus.
Telaprevir: Another protease inhibitor with a similar mechanism of action.
MG-78: A modified boceprevir analog with enhanced potency against SARS-CoV-2.
Uniqueness: Boceprevir Metabolite M4-d9 is unique due to its incorporation of deuterium atoms, which significantly enhances its metabolic stability and reduces systemic clearance compared to its non-deuterated counterparts. This results in improved pharmacokinetic properties and potentially better therapeutic outcomes .
特性
CAS番号 |
1373318-84-3 |
|---|---|
分子式 |
C₁₉H₂₄D₉N₃O₄ |
分子量 |
376.54 |
同義語 |
(1R,2S,5S)-3-[(2S)-2-[[[[1,1-(Dimethylethyl-d9)]amino]carbonyl]amino]-3,3-dimethyl-1-oxobutyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic Acid; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,2'-Methylene Bis[Ranitidine]](/img/structure/B1146619.png)

![1-[(1,1-Dimethylethyl)amino]-3-[2-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]phenoxy]-2-propanol](/img/structure/B1146631.png)


